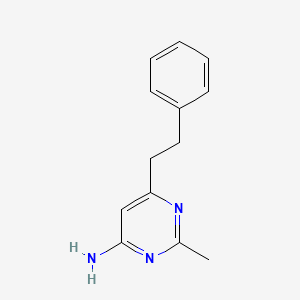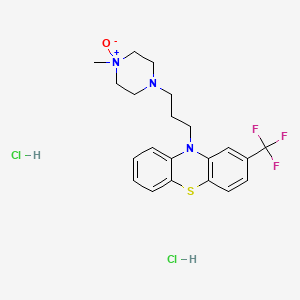
Trifluoperazine N4-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoperazine N4-Oxide Dihydrochloride is a derivative of trifluoperazine, a phenothiazine antipsychotic agent primarily used to treat schizophrenia and other psychotic disorders. This compound is known for its ability to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which helps in managing symptoms of psychosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of trifluoperazine N4-Oxide Dihydrochloride involves a series of chemical reactions. The synthesis typically starts with a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent, catalyzed under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product obtained from this reaction is then purified by converting it into trifluoperazine sodium oxalate, followed by a salt-forming reaction with hydrochloric acid to yield trifluoperazine hydrochloride .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with high production yields and simplified operational paths .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoperazine N4-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives of trifluoperazine .
Aplicaciones Científicas De Investigación
Trifluoperazine N4-Oxide Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
Mecanismo De Acción
Trifluoperazine N4-Oxide Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound also acts as an antagonist to various receptors, including calmodulin and alpha-1A adrenergic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar actions but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Thioridazine: Known for its antipsychotic effects but with a higher risk of cardiac side effects.
Uniqueness
Trifluoperazine N4-Oxide Dihydrochloride is unique due to its specific receptor blocking properties and its effectiveness in treating psychotic disorders with a relatively lower risk of certain side effects compared to other phenothiazines .
Propiedades
Fórmula molecular |
C21H26Cl2F3N3OS |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C21H24F3N3OS.2ClH/c1-27(28)13-11-25(12-14-27)9-4-10-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |
Clave InChI |
VWJPBBKNZIDNBA-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)

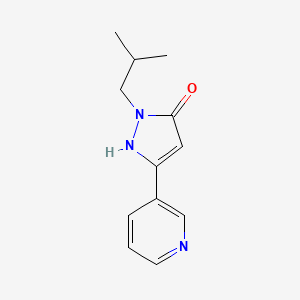

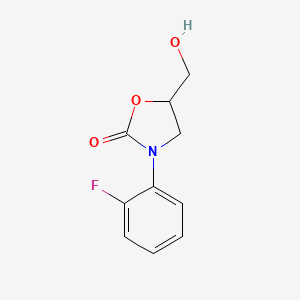
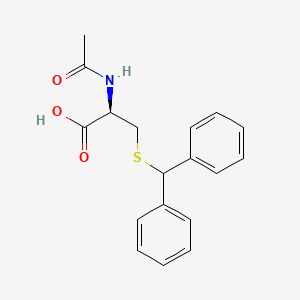

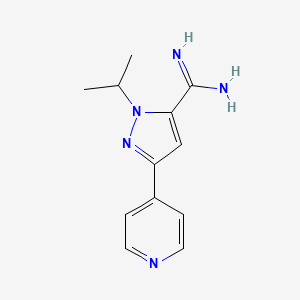
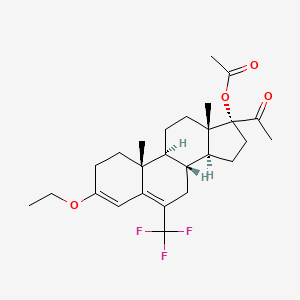
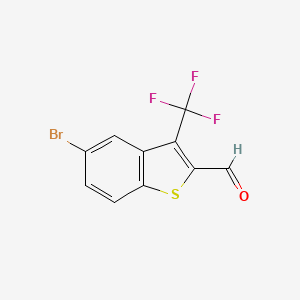


![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
